N,N'-Di-Boc-1H-Pyrazol-1-carboxamidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

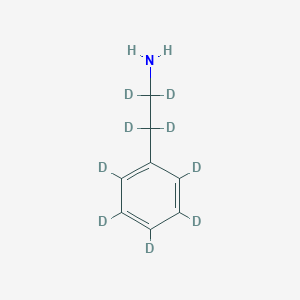

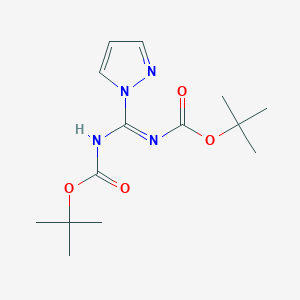

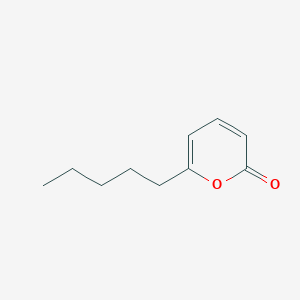

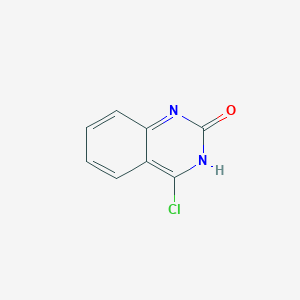

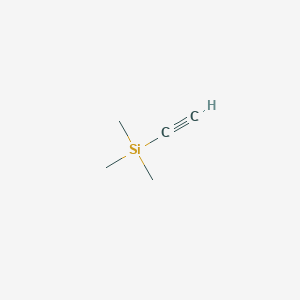

N,N’-Di-Boc-1H-Pyrazol-1-carboximidamid ist eine chemische Verbindung mit der Summenformel C14H22N4O4 und einem Molekulargewicht von 310,35 g/mol . Sie ist auch unter verschiedenen Synonymen bekannt, darunter Bis-Boc-Pyrazolocarboxamidin und Pyrazol Boc 2 . Diese Verbindung wird hauptsächlich in der organischen Synthese verwendet und hat verschiedene Anwendungen in der wissenschaftlichen Forschung.

Herstellungsmethoden

N,N’-Di-Boc-1H-Pyrazol-1-carboximidamid wird typischerweise durch Reaktion von 1 Äquivalent Di-tert-butyl-dicarbonat mit 1H-Pyrazol-1-carboxamidinhydrochlorid in Gegenwart von Diisopropylethylamin hergestellt . Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und die Verwendung geeigneter Lösungsmittel, um die Reinheit und Ausbeute des gewünschten Produkts zu gewährleisten. Industrielle Produktionsverfahren können die Skalierung dieser Reaktion umfassen, während die Bedingungen optimiert werden, um eine höhere Effizienz und Kosteneffizienz zu erreichen.

Wissenschaftliche Forschungsanwendungen

N,N’-Di-Boc-1H-Pyrazol-1-carboximidamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von N,N’-Di-Boc-1H-Pyrazol-1-carboximidamid beinhaltet seine Guanidin-Gruppe, die eine hohe Affinität zu Carbonaten, Phosphaten und Peptiden hat . Diese Affinität ermöglicht es der Verbindung, Wasserstoffbrückenbindungen zu bilden und mit verschiedenen molekularen Zielstrukturen zu interagieren. Die Guanidin-basierten Verbindungen entfalten ihre Wirkung über entzündungshemmende, antihistaminische, antihypertensive, hypoglykämische und antibakterielle Wege .

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of various biochemical compounds , suggesting that its targets could be diverse and context-dependent.

Mode of Action

It is known to be involved in the synthesis of other compounds , indicating that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin . This suggests that it may be involved in the biochemical pathways related to the synthesis of this alkaloid.

Result of Action

Given its role in the synthesis of the bicyclic guanidine alkaloid (+)-monanchorin , it can be inferred that its action results in the formation of this alkaloid.

Action Environment

The action, efficacy, and stability of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine are likely influenced by various environmental factors, including the conditions under which the chemical reactions it is involved in are carried out . These could include factors such as temperature, pH, and the presence of other compounds.

Biochemische Analyse

Biochemical Properties

N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is known to interact with various enzymes, proteins, and other biomolecules . The nitrogen and hydrogen atoms on the guanidine group have a high affinity for carbonates, phosphates, and peptides, and it is easy to form hydrogen bonds . These interactions contribute to its anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial functions .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Vorbereitungsmethoden

N,N’-Di-Boc-1H-pyrazole-1-carboximidamide is typically prepared by reacting 1 equivalent of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine . The reaction conditions involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up this reaction while optimizing the conditions to achieve higher efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

N,N’-Di-Boc-1H-Pyrazol-1-carboximidamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: N,N’-Di-Boc-1H-Pyrazol-1-carboximidamid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Vergleich Mit ähnlichen Verbindungen

N,N’-Di-Boc-1H-Pyrazol-1-carboximidamid ist aufgrund seiner spezifischen Struktur und funktionellen Gruppen einzigartig. Ähnliche Verbindungen umfassen:

N,N’-Bis-Boc-1-Guanidylpyrazol: Ein weiteres Guanidylierungsreagenz, das in der organischen Synthese verwendet wird.

1H-Pyrazol-1-carboxamidinhydrochlorid: Wird bei der Herstellung von guanidylierten Hohlfasermembranen und der Peptidsynthese verwendet.

N-Boc-N’-TFA-Pyrazol-1-carboxamidin: Eine verwandte Verbindung, die in verschiedenen Anwendungen der organischen Synthese verwendet wird.

Diese Verbindungen teilen ähnliche funktionelle Gruppen, unterscheiden sich jedoch in ihren spezifischen Strukturen und Anwendungen, was die Einzigartigkeit von N,N’-Di-Boc-1H-Pyrazol-1-carboximidamid hervorhebt.

Eigenschaften

CAS-Nummer |

152120-54-2 |

|---|---|

Molekularformel |

C14H22N4O4 |

Molekulargewicht |

310.35 g/mol |

IUPAC-Name |

tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |

InChI |

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20) |

InChI-Schlüssel |

QFNFDHNZVTWZED-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |

Isomerische SMILES |

CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1C=CC=N1 |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |

Aussehen |

Powder |

Piktogramme |

Irritant |

Synonyme |

[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]-carbamic Acid 1,1-Dimethylethyl Ester; [[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid 1,1-Dimethylethyl Ester; 1-[N,N’-Di(tert-butoxycarbonyl)amidino]-1H- |

Herkunft des Produkts |

United States |

Q1: What is the significance of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in peptide chemistry?

A: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a valuable precursor molecule used for the synthesis of alkylated guanidines. [, ] This is particularly important in peptide chemistry as it provides a route to modify the guanidine group present in arginine, the only amino acid naturally bearing this functional group.

Q2: How is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine used in the synthesis of modified peptides?

A: This compound acts as a "pre-modified" guanidine group carrier. [] The synthetic strategy involves reacting N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with an orthogonally deprotected amine. This reaction transfers the pre-modified guanidine group to the target molecule, allowing for the incorporation of alkylated guanidines into peptide sequences.

Q3: Can you provide an example of where modifying the guanidine group in peptides is beneficial?

A: Research has shown that specific modifications to the guanidine group in RGD-binding integrin ligands can enhance selectivity towards particular integrin subtypes. [] For instance, this approach has been successful in modulating the binding preference between the αv and α5 integrin subtypes, highlighting its potential in developing targeted therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)